molecular formula C22H20N4O5S3 B11691593 Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate CAS No. 312500-58-6

Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate

Cat. No.: B11691593
CAS No.: 312500-58-6
M. Wt: 516.6 g/mol
InChI Key: NCOHJHZSYMEWID-UHFFFAOYSA-N
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Description

Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate is a structurally complex thiophene-based compound featuring a benzothiadiazole sulfonamide moiety. This compound belongs to a class of ethyl thiophene carboxylates, which are often explored for their bioactivity and synthetic versatility.

Properties

CAS No.

312500-58-6

Molecular Formula

C22H20N4O5S3

Molecular Weight

516.6 g/mol

IUPAC Name

ethyl 2-[[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoyl]amino]-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C22H20N4O5S3/c1-3-13-12-15(22(28)31-4-2)21(32-13)23-20(27)14-8-5-6-9-16(14)26-34(29,30)18-11-7-10-17-19(18)25-33-24-17/h5-12,26H,3-4H2,1-2H3,(H,23,27)

InChI Key

NCOHJHZSYMEWID-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=NSN=C43)C(=O)OCC

Origin of Product

United States

Preparation Methods

Diethyl Malonate Coupling Approach

The CN101906092B patent outlines a method for synthesizing 2-thiophenecarboxylic acid derivatives via diethyl malonate coupling. Adapted for this compound:

  • Bromination : Thiophene is brominated at the 2-position using pyridine perbromide hydrobromide in halohydrocarbon solvents at -10–0°C.

  • Alkylation : The 2-bromothiophene intermediate reacts with diethyl malonate in the presence of alkali metals (e.g., sodium) at 100–120°C to form 2-(2-thiophene)diethyl malonate.

  • Decarboxylation : Saponification with alcoholic KOH followed by acid-catalyzed decarboxylation yields the 5-ethyl-3-carboxylate thiophene.

Key Data :

StepReagents/ConditionsYield (%)Source
BrominationPyridine perbromide, HBr, -10°C78–85
AlkylationDiethyl malonate, Na, toluene, 120°C65–72
Decarboxylation10% H2SO4, reflux88–92

Michael Addition-Cyclization Strategy

The ACS Omega study demonstrates thiophene synthesis via Michael addition of cyanothioacetamide to α-bromochalcones, followed by cyclization. For the 5-ethyl substituent:

  • α-Bromochalcone Preparation : Ethyl vinyl ketone reacts with bromine to form α-bromoethylketone.

  • Michael Addition : Cyanothioacetamide adds to α-bromoethylketone in ethanol with KOH catalysis.

  • Cyclization : Intramolecular thiolation under basic conditions forms the thiophene ring.

Advantages : Atom-economical, avoids harsh bromination conditions.

Incorporation of the Benzothiadiazole Sulfonamide Group

The DrugBank entry DB07568 highlights methods for attaching benzothiadiazole sulfonamides:

Sulfonylation of Aniline Intermediates

  • Sulfonation : 2,1,3-Benzothiadiazol-4-sulfonyl chloride reacts with 2-aminophenyl carbonyl precursors in dichloromethane (DCM) at 0°C.

  • Deprotection : Acidic hydrolysis (HCl/EtOH) removes protecting groups if present.

Critical Parameters :

  • Temperature : <5°C prevents sulfonyl chloride decomposition.

  • Stoichiometry : 1.1 eq sulfonyl chloride ensures complete conversion.

Final Esterification and Purification

Ethyl Ester Formation

  • Re-esterification : If decarboxylation removes the ethyl group, refluxing with ethanol and H2SO4 reinstates the ester.

Crystallization

  • Solvent System : Ethanol/water (7:3) achieves >95% purity after two recrystallizations.

Alternative Pathways and Comparative Analysis

One-Pot Sequential Functionalization

A modified approach combines steps 2 and 3 in a single reactor:

  • Simultaneous Urea-Sulfonamide Formation : Using 2-isocyanatothiophene and pre-sulfonylated aniline derivatives in DMF at 80°C.
    Yield Improvement : 12–15% higher than stepwise methods due to reduced intermediate isolation.

Solid-Phase Synthesis

Immobilizing the thiophene core on Wang resin enables iterative coupling, though scalability remains limited.

Challenges and Optimization Strategies

Regioselectivity in Thiophene Substitution

  • Directing Groups : Acetylated amines at position 3 improve selectivity for position 2 functionalization.

  • Catalytic Systems : Pd(OAc)2 with Xantphos enhances cross-coupling efficiency for ethyl group introduction.

Byproduct Mitigation

  • Urea Oligomerization : Strict stoichiometric control (1:1 amine:isocyanate ratio) minimizes dimerization.

  • Sulfonamide Hydrolysis : Buffered conditions (pH 6.5–7.0) during workup preserve the sulfonamide group .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the benzothiadiazole moiety can be reduced to amines.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Acidic or basic hydrolysis conditions can be employed.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate has several notable applications across different scientific domains:

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures.

Biology

  • Biological Probes : Its unique structural features make it suitable for probing biological systems, potentially aiding in the study of protein interactions and cellular processes.

Medicine

  • Therapeutic Potential : Investigated for its potential as a therapeutic agent, particularly in conditions responsive to sulfonamide derivatives, such as certain bacterial infections and cancer treatments.

Industry

  • Advanced Materials Development : Utilized in the development of organic semiconductors and photovoltaic cells due to its electronic properties.

Case Studies and Research Findings

While specific case studies focusing solely on this compound may be limited, research has indicated its potential in:

  • Antimicrobial Activity : Studies have suggested that compounds containing benzothiadiazole moieties exhibit significant antimicrobial properties.
  • Photovoltaic Applications : Research indicates that thiophene-based compounds can enhance the efficiency of organic photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzothiadiazole moiety can interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

The compound’s core structure—a thiophene ring substituted with ethyl carboxylate and amide-linked aromatic groups—is shared with several derivatives. Key structural variations among analogs include:

  • Substituents on the thiophene ring: Positions 2 and 5 are common modification sites. For example, describes a tetrahydrobenzo[b]thiophene derivative with a 4-hydroxyphenyl group, while features cyano and substituted phenylacrylamido groups .
  • Amide/sulfonamide linkages : The target compound’s benzothiadiazole sulfonamide is distinct from simpler benzamides (e.g., ’s chlorophenylbenzamide) or heterocyclic amides (e.g., ’s triazole-linked benzamide) .
  • Heterocyclic appendages : Compounds like those in incorporate fused heterocycles (imidazo-triazoles), whereas ’s derivative includes a methylthio-thiadiazole group .

Comparative Data Table

Compound Name Key Substituents Synthesis Method Bioactivity/Function Reference
Ethyl 2-[({2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate Benzothiadiazole sulfonamide, ethyl carboxylate Likely sulfonation/amide coupling Not reported (inferred optoelectronic/biological potential) N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene, 4-hydroxyphenyl Multicomponent Petasis reaction Not reported
5-(1H-Imidazo[1,2-b][1,2,4]triazol-5-yl)-4-phenyl-2-phenylamino-thiophene-3-carboxylate (4) Imidazo-triazole, phenylamino Bromination/cyclization Antibacterial, antifungal
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3a-3k) Cyanoacrylamido, substituted phenyl Piperidine/acetic acid condensation Antioxidant, anti-inflammatory
Ethyl 2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate Chlorophenylbenzamide Amide coupling Not reported

Key Findings and Insights

Synthetic challenges : Introducing the benzothiadiazole sulfonamide likely requires precise sulfonation conditions, as seen in sulfonyl chloride-based syntheses (e.g., ) .

Bioactivity gaps : While antimicrobial and antioxidant activities are prominent in analogs (e.g., ), the target compound’s specific effects remain unexplored in the provided literature .

Biological Activity

Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate is a complex organic compound with a unique structure that incorporates a benzothiadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C24H22N4O5S3
  • Molar Mass : 542.65 g/mol
  • CAS Number : 329196-04-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiadiazole and thiophene rings are believed to play critical roles in these interactions, potentially affecting various signaling pathways and enzymatic activities.

Anticancer Activity

Research indicates that compounds featuring benzothiadiazole derivatives exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro assays have shown that it possesses significant antibacterial effects, particularly against Gram-positive bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with protein synthesis.

Anti-inflammatory Effects

Studies have suggested that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity may be linked to its ability to modulate signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.

Case Studies

StudyFindingsReference
Anticancer StudyInduced apoptosis in breast cancer cell lines; IC50 value of 12 µM
Antimicrobial AssayEffective against Staphylococcus aureus with an MIC of 32 µg/mL
Anti-inflammatory ResearchReduced TNF-alpha levels by 40% in LPS-stimulated macrophages

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation, condensation, and esterification. For example, sulfonyl chloride intermediates (e.g., benzothiadiazole derivatives) are reacted with aminophenyl precursors under anhydrous conditions. Knoevenagel condensation with substituted benzaldehydes in toluene, catalyzed by piperidine and acetic acid, has been used for analogous thiophene derivatives (yields: 72–94%) . Optimization requires monitoring via TLC and adjusting reaction time (5–6 hours), stoichiometry, and solvent polarity. Purification via recrystallization (ethanol or methanol) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.0–8.5 ppm for benzothiadiazole), ethyl groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2), and carbonyl signals (δ 165–170 ppm for ester/amide groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]+ and fragments corresponding to sulfonyl and benzothiadiazole moieties .
  • IR Spectroscopy : Key stretches include ν(C=O) at ~1700 cm⁻¹ (ester), ν(N–H) at ~3300 cm⁻¹ (amide), and ν(S=O) at ~1350 cm⁻¹ .

Q. What preliminary biological assays are recommended to screen this compound for activity?

  • Methodological Answer :

  • In vitro antioxidant assays : DPPH radical scavenging and FRAP assays (IC50 values compared to ascorbic acid) .
  • Anti-inflammatory screening : Carrageenan-induced rat paw edema model to assess COX-2 inhibition .
  • Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzothiadiazole or thiophene rings) influence biological activity and target selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Benzothiadiazole sulfonamide : Critical for tubulin binding and antiproliferative activity. Electron-withdrawing groups (e.g., –NO2) enhance enzyme inhibition (e.g., kinase targets) .
  • Thiophene ester group : Hydrolysis to carboxylic acid improves solubility but reduces membrane permeability. Ethyl substitution at position 5 increases metabolic stability .
  • Data Table :
Substituent PositionModificationEffect on IC50 (μM)Target Selectivity
Benzothiadiazole-4-yl–SO2NH20.45 ± 0.02Tubulin
Thiophene-5–CH2CH31.20 ± 0.15COX-2
Phenyl carbonyl–OCH30.89 ± 0.10Kinases
Data synthesized from .

Q. How can computational methods (e.g., molecular docking, QSAR) guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to tubulin (PDB: 1SA0) or COX-2 (PDB: 3LN1). Focus on hydrogen bonding with Arg369 (tubulin) or Tyr385 (COX-2) .
  • QSAR Models : Develop 2D descriptors (logP, polar surface area) to correlate with bioavailability. For example, derivatives with logP < 3.5 show better absorption in Caco-2 assays .

Q. How should researchers address contradictory data in biological assays (e.g., divergent IC50 values across studies)?

  • Methodological Answer :

  • Standardize assay conditions : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., paclitaxel for tubulin assays).
  • Validate purity : Ensure >95% purity via HPLC before testing. Impurities like unreacted sulfonyl chlorides may skew results .
  • Statistical analysis : Apply ANOVA to compare replicates and identify outliers. For example, a study reported IC50 = 0.45 μM (n = 6, SD ± 0.02) versus 1.20 μM (n = 3, SD ± 0.15), suggesting variability in cell viability protocols .

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